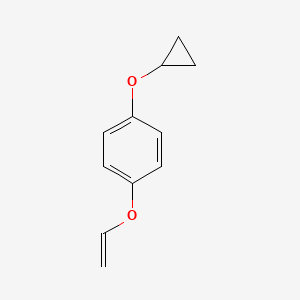
1-(Cyclopropyloxy)-4-(ethenyloxy)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Cyclopropyloxy)-4-(ethenyloxy)benzene is an organic compound characterized by the presence of a benzene ring substituted with a cyclopropyloxy group and an ethenyloxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Cyclopropyloxy)-4-(ethenyloxy)benzene typically involves the reaction of 1,4-dihydroxybenzene with cyclopropyl bromide and ethenyl bromide under basic conditions. The reaction proceeds via nucleophilic substitution, where the hydroxyl groups on the benzene ring are replaced by the cyclopropyloxy and ethenyloxy groups.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Cyclopropyloxy)-4-(ethenyloxy)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethenyloxy group to an ethoxy group.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products Formed:
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of ethoxy-substituted derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Applications De Recherche Scientifique
1-(Cyclopropyloxy)-4-(ethenyloxy)benzene has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Medicine: Investigated for its potential pharmacological properties and as a building block for drug development.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 1-(Cyclopropyloxy)-4-(ethenyloxy)benzene involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The cyclopropyloxy and ethenyloxy groups contribute to the compound’s reactivity and specificity in these interactions.
Comparaison Avec Des Composés Similaires
- 1-(Cyclopropyloxy)-4-methoxybenzene
- 1-(Cyclopropyloxy)-4-(prop-2-en-1-yloxy)benzene
- 1-(Cyclopropyloxy)-4-(but-2-en-1-yloxy)benzene
Comparison: 1-(Cyclopropyloxy)-4-(ethenyloxy)benzene is unique due to the presence of both cyclopropyloxy and ethenyloxy groups, which impart distinct chemical and physical properties
Propriétés
Numéro CAS |
63524-26-5 |
|---|---|
Formule moléculaire |
C11H12O2 |
Poids moléculaire |
176.21 g/mol |
Nom IUPAC |
1-cyclopropyloxy-4-ethenoxybenzene |
InChI |
InChI=1S/C11H12O2/c1-2-12-9-3-5-10(6-4-9)13-11-7-8-11/h2-6,11H,1,7-8H2 |
Clé InChI |
WWNYQCBASQJKRG-UHFFFAOYSA-N |
SMILES canonique |
C=COC1=CC=C(C=C1)OC2CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-{2-[(Prop-2-yn-1-yl)sulfanyl]ethyl}morpholine](/img/structure/B14513159.png)
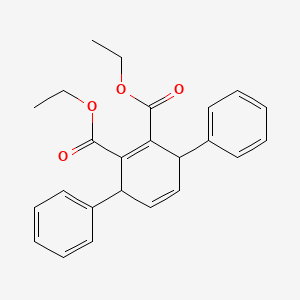
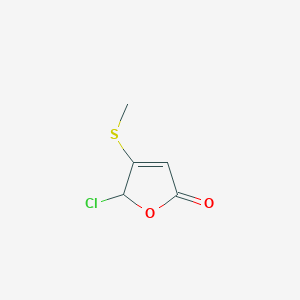


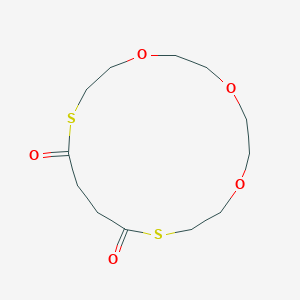

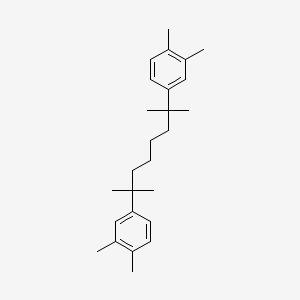
![1,2-Diphenylbicyclo[3.1.0]hex-2-ene](/img/structure/B14513220.png)
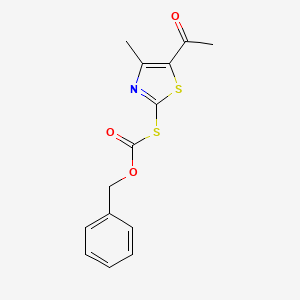
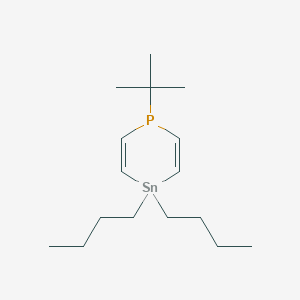

![[2-(2-Aminoethyl)-1,3-dioxolan-2-yl]methanol](/img/structure/B14513244.png)
